molecular formula C10H11Cl2NO B14047161 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one

1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14047161
M. Wt: 232.10 g/mol
InChI Key: NPIIMLIMXWTCIU-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one is a chlorinated aromatic ketone featuring a 2-amino substituent, a chloromethyl group at the 5-position of the phenyl ring, and a 3-chloropropan-1-one chain.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

1-[2-amino-5-(chloromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H11Cl2NO/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5H,3-4,6,13H2

InChI Key

NPIIMLIMXWTCIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)C(=O)CCCl)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Solvent Systems

  • The chloromethylation and acylation reactions are often performed at temperatures ranging from ambient (around 20°C) up to the boiling point of the solvent used, commonly between 25°C and 80°C.

  • Solvents employed include:

    • Alcohols: methanol, tert-amyl alcohol, tert-butyl alcohol
    • Hydrocarbons: toluene
    • Ethers: tetrahydrofuran (THF), 2-methyl THF
    • Aprotic polar solvents: N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), acetonitrile
    • Mixtures of the above solvents are also used to optimize solubility and reaction kinetics.
  • Reaction times vary widely depending on temperature, solvent, and reagent nature, typically from 1 hour to 24 hours, with preferred durations between 8 and 21 hours for optimal yield and purity.

Industrial Scale Preparation

  • Industrial processes for this compound utilize large-scale chloromethylation and acylation in continuous flow reactors to improve efficiency and reproducibility.

  • Automated systems and process controls ensure consistent reaction conditions, minimizing by-products and maximizing yield.

  • The use of protecting groups on the amino function (such as benzyl or trityl groups) is sometimes employed to prevent side reactions during chloromethylation or acylation steps, with subsequent deprotection yielding the target compound.

Representative Synthetic Scheme (Summary Table)

Step Reaction Type Reagents / Catalysts Solvent(s) Temperature (°C) Time (hours) Notes
1 Chloromethylation Formaldehyde, HCl, AlCl3 Dichloromethane, toluene 25–80 2–24 Protecting groups may be used
2 Friedel-Crafts Acylation Chloropropanoyl chloride, AlCl3 Dichloromethane, THF, DMF 0–80 1–21 Control of temperature critical
3 Deprotection (if applicable) Acidic or hydrogenolytic conditions Methanol, ethanol Ambient 1–5 Removal of protecting groups

Analytical and Research Findings on Preparation

  • The reaction progress and purity of intermediates and final product are monitored by chromatographic techniques such as HPLC and GC-MS.

  • Spectroscopic methods including NMR (proton and carbon), IR, and mass spectrometry confirm the structure and substitution pattern.

  • Yield optimization studies show that solvent choice and temperature control significantly affect the chloromethylation efficiency and selectivity.

  • Use of aprotic polar solvents like DMF enhances the solubility of reagents and intermediates, leading to higher yields.

  • Protecting groups on the amino moiety prevent unwanted side reactions, improving overall purity and facilitating downstream reactions.

Physicochemical Data Summary

Property Value
Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
Density Data not available
Melting Point Data not available
Boiling Point Data not available
Flash Point Data not available

(Data compiled from chemical registries and literature; some physicochemical properties remain to be fully characterized).

Chemical Reactions Analysis

1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The amino and chloromethyl groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one with structurally related compounds, focusing on molecular features, substituents, and available synthetic

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Data References
This compound C₁₀H₁₀Cl₂NO* ~246.1† 2-amino, 5-(chloromethyl), 3-chloropropanone Hypothetical synthesis via iodides (analogous to )
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one C₁₁H₁₂BrClOS 307.63 3-bromomethyl, 2-(methylthio), 3-chloropropanone Purity ≥98%; Smiles: CSc1cc(C(=O)CCCl)ccc1CBr
1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one C₁₁H₁₂BrClOS 307.63 4-bromomethyl, 3-(methylthio), 3-chloropropanone CAS: 1804170-08-8; synthetic interest in sulfur-containing analogs
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one C₁₁H₁₀BrClF₂O 311.55 4-bromomethyl, 2-(difluoromethyl), 3-chloropropanone Fluorine introduction enhances electronegativity
1-(2-Amino-5-chlorophenyl)ethanone C₈H₇ClNO 183.60 2-amino, 5-chloro, ethanone Intermediate for iodides in cross-coupling reactions
3-(2-Chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one C₁₅H₁₁ClNO₄ 320.71 2-chloro, 5-nitro, 3-hydroxy, 1-phenyl CAS: 1480662-90-5; nitro group enhances electrophilicity

*Hypothetical formula based on structural analysis.
†Estimated based on atomic masses.

Key Comparative Insights:

Substituent Effects: Halogen Variation: Replacing chloromethyl with bromomethyl (e.g., compounds in ) increases molecular weight significantly (e.g., 307.63 vs. ~246.1) and alters reactivity in nucleophilic substitutions due to bromine’s higher leaving-group ability . Electron-Donating vs. Withdrawing Groups: The 2-amino group in the target compound contrasts with nitro () or methylthio () substituents in analogs. Amino groups enhance electrophilic aromatic substitution reactivity, whereas nitro groups deactivate the ring .

Synthetic Considerations :

  • Yields for urea derivatives with thiazolyl groups (: 50–58%) suggest moderate efficiency in similar multi-step syntheses, though direct data for the target compound are lacking .
  • Fluorinated analogs () highlight the role of fluorine in improving metabolic stability and binding affinity in drug design .

Heterocyclic Modifications: Thiazole- or thiophene-containing analogs () demonstrate expanded π-conjugation, which may influence optical or electronic properties .

Biological Activity

1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an amino group and a chloromethyl moiety, which are critical for its biological interactions. The presence of these functional groups enables it to engage in various chemical reactions with biological macromolecules.

Research indicates that the mechanism of action for this compound involves:

  • Covalent Bond Formation : The chloromethyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting cellular processes.
  • Enzyme Modulation : The compound may bind to specific enzymes, leading to altered metabolic pathways, which can affect cell proliferation and survival.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been evaluated through standard antimicrobial testing against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA), as well as fungi such as Candida albicans.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate its cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical carcinoma)12.5
CaCo-2 (colon adenocarcinoma)10.3
MCF-7 (breast cancer)15.0

These findings suggest that the compound may serve as a potential lead in drug development for cancer therapies .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Chloromethylation : Starting with 2-amino-5-methylphenol, chloromethylation is performed using chloromethyl methyl ether.
  • Friedel-Crafts Acylation : The introduction of the chloropropanone moiety is achieved through Friedel-Crafts acylation using aluminum chloride as a catalyst.
  • Purification : The final product is purified to obtain high yield and purity.

This synthetic route allows for the production of the compound in both laboratory and industrial settings.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential therapeutic applications:

  • Study on Derivatives : A study demonstrated that derivatives of related compounds showed enhanced anticancer activity with lower IC50 values against various tumor cell lines, indicating that structural modifications can significantly impact biological efficacy .
  • QSAR Analysis : Quantitative structure-activity relationship (QSAR) models have been utilized to predict the biological activity of compounds similar to this compound, highlighting the importance of molecular structure in determining pharmacological properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one, and how can reaction conditions be optimized to minimize hazardous byproducts?

  • Methodology : A multi-step synthesis starting with Friedel-Crafts acylation of a substituted benzene derivative (e.g., 2-amino-5-chloromethylbenzene) using 3-chloropropanoyl chloride under anhydrous conditions. Catalysts such as AlCl₃ or FeCl₃ in dichloromethane (DCM) at 0–5°C can enhance regioselectivity .
  • Optimization : Monitor reaction progress via TLC or HPLC to reduce side products like polychlorinated impurities. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
  • Safety : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group and ensure proper ventilation due to volatile chlorinated intermediates .

Q. How can the purity and structural integrity of the compound be validated during synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl C=O at ~200 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 273.02 for C₁₀H₁₁Cl₂NO) .
  • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric Effects : The chloromethyl group at the 5-position creates steric hindrance, reducing accessibility for nucleophilic attack. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to improve selectivity .
  • Electronic Effects : Electron-withdrawing Cl groups deactivate the aromatic ring, requiring stronger bases (e.g., KOtBu) for Suzuki-Miyaura reactions .
  • Case Study : In Buchwald-Hartwig aminations, the amine group may coordinate to Pd, necessitating excess ligand (e.g., BINAP) to prevent catalyst poisoning .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound, particularly regarding the conformation of the chloromethyl side chain?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water (1:1). The chloromethyl group typically adopts a staggered conformation to minimize steric clash with the adjacent amino group .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles (e.g., C-Cl = 1.74 Å) with computational models (B3LYP/6-31G*) to validate intramolecular interactions .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) arising from dynamic rotational isomerism be resolved?

  • Variable-Temperature NMR : Conduct experiments at −40°C to slow rotation around the C–N bond, resolving splitting of aromatic protons .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations between the chloromethyl group and neighboring protons to assign conformers .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be improved?

  • Root Cause : Variations in reaction time, temperature, and catalyst loading (e.g., AlCl₃ at 0.5–1.0 equiv.) significantly impact yields. Excess AlCl₃ may deprotonate the amine, leading to side reactions .
  • Resolution : Standardize anhydrous conditions (e.g., molecular sieves in DCM) and use in situ FTIR to monitor acyl intermediate formation .

Q. What explains discrepancies in reported biological activity (e.g., antimicrobial assays) for derivatives of this compound?

  • Key Factors :

  • Impurity Profiles : Residual solvents (e.g., DCM) or unreacted starting materials may skew bioassay results. Validate purity via GC-MS .
  • Solubility : Poor aqueous solubility (logP ~2.8) necessitates DMSO vehicles, which can affect cell viability. Optimize formulations using PEG-400 .

Methodological Recommendations

  • Synthesis : Prioritize stepwise protection/deprotection of the amine group to prevent undesired alkylation .
  • Characterization : Combine SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···Cl hydrogen bonds) .
  • Safety : Follow OSHA guidelines for chlorinated compounds, including fume hoods and PPE (nitrile gloves, goggles) .

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